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Introduction
5,5'-Methylenedisalicylic acid (MDSA), a molecule synthesized from salicylic acid and

formaldehyde, serves as a crucial building block in the development of more complex chemical

entities, including polymers and pharmaceutical agents.[1][2] Its structure, featuring two

salicylic acid units linked by a methylene bridge, provides a unique scaffold with distinct

chemical properties stemming from its phenolic and carboxylic acid functionalities.[3] Accurate

and unambiguous structural confirmation is paramount for any research or development

application. This guide provides an in-depth analysis of the core spectroscopic techniques—

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to

elucidate and verify the structure of 5,5'-Methylenedisalicylic acid, ensuring its identity and

purity.

Molecular Structure and Spectroscopic Correlation
The inherent symmetry of 5,5'-Methylenedisalicylic acid is a key feature that simplifies its

spectroscopic analysis. The molecule possesses a C2 axis of symmetry through the central

methylene bridge, which means that the two salicylic acid moieties are chemically equivalent.

This equivalence significantly reduces the number of unique signals observed in its NMR

spectra, providing a clear diagnostic fingerprint.
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Below is the chemical structure with standardized atom numbering for consistent spectral

assignment throughout this guide.

Caption: Structure of 5,5'-Methylenedisalicylic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.[4] For MDSA, the analysis is typically performed in a deuterated polar

aprotic solvent like dimethyl sulfoxide (DMSO-d₆), which can effectively dissolve the compound

and allow for the observation of exchangeable protons (from -OH and -COOH groups).

¹H NMR Spectroscopy
The ¹H NMR spectrum of MDSA is expected to show five distinct signals due to the molecule's

symmetry.

Table 1: Expected ¹H NMR Spectral Data for 5,5'-Methylenedisalicylic acid in DMSO-d₆

Signal Assignment
Expected Chemical
Shift (δ, ppm)

Multiplicity Integration

Aromatic H-3/H-3' ~ 7.8 ppm Doublet (d) 2H

Aromatic H-4/H-4' ~ 7.5 ppm
Doublet of Doublets

(dd)
2H

Aromatic H-6/H-6' ~ 6.9 ppm Doublet (d) 2H

Methylene -CH₂- ~ 3.8 ppm Singlet (s) 2H

Phenolic -OH &

Carboxylic -COOH
10 - 13 ppm Broad Singlet (br s) 4H

Causality Behind Assignments:

Aromatic Protons: The protons on the benzene rings appear in the characteristic aromatic

region (6.5-8.0 ppm). The specific shifts and coupling patterns are dictated by the electronic

effects of the hydroxyl (-OH) and carboxylic acid (-COOH) substituents. The proton ortho to
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the carboxyl group (H-6/H-6') is typically the most upfield due to shielding effects, while the

proton ortho to the hydroxyl group and meta to the methylene bridge (H-3/H-3') is further

downfield.

Methylene Bridge (-CH₂-): The two protons of the methylene bridge are chemically

equivalent and are not coupled to any other protons, resulting in a sharp singlet. Its position

around 3.8 ppm is characteristic of a methylene group flanked by two aromatic rings.

Acidic Protons (-OH, -COOH): The phenolic and carboxylic acid protons are acidic and

exchangeable. They typically appear as a single broad peak at a very downfield chemical

shift in DMSO-d₆. Their broadness is a result of chemical exchange and hydrogen bonding

with the solvent.

¹³C NMR Spectroscopy
Due to molecular symmetry, the ¹³C NMR spectrum is expected to show eight distinct signals

for the 15 carbon atoms.

Table 2: Expected ¹³C NMR Spectral Data for 5,5'-Methylenedisalicylic acid in DMSO-d₆

Signal Assignment Expected Chemical Shift (δ, ppm)

Carboxylic Carbon (-COOH) ~ 172 ppm

Phenolic Carbon (C-OH) ~ 159 ppm

Aromatic C-H (C-3/C-3') ~ 133 ppm

Aromatic C-H (C-4/C-4') ~ 130 ppm

Aromatic Quaternary (C-CH₂) ~ 128 ppm

Aromatic Quaternary (C-COOH) ~ 118 ppm

Aromatic C-H (C-6/C-6') ~ 116 ppm

Methylene Carbon (-CH₂-) ~ 39 ppm

Causality Behind Assignments:
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The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest

downfield (~172 ppm).

The carbon atom directly attached to the phenolic oxygen (C-OH) is also significantly

deshielded and appears around 159 ppm.

The remaining aromatic carbons appear between 115-135 ppm, with their precise shifts

determined by the attached functional groups and their position on the ring.

The aliphatic methylene bridge carbon is the most shielded, appearing furthest upfield (~39

ppm), consistent with a typical sp³-hybridized carbon. A literature search points to a ¹³C NMR

spectrum of MDSA in DMSO-D6 being reported, confirming these general assignments.[5]

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Accurately weigh approximately 10-20 mg of dry 5,5'-
Methylenedisalicylic acid.

Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a

clean, dry 5 mm NMR tube. The use of a deuterated solvent is critical to avoid a large

interfering solvent signal in the ¹H NMR spectrum.

Homogenization: Gently warm and vortex the tube to ensure complete dissolution. A clear,

homogeneous solution is required for high-resolution spectra.

Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D NMR (COSY, HSQC) spectra on a high-

field NMR spectrometer (e.g., 400 MHz or higher).[6][7] Use standard acquisition

parameters, ensuring a sufficient number of scans for adequate signal-to-noise, especially

for the less sensitive ¹³C nucleus.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Reference the chemical shifts to

the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H; δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
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FTIR spectroscopy is an essential technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

[4]

Table 3: Key IR Absorption Bands for 5,5'-Methylenedisalicylic acid

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

3200 - 2500 O-H Stretch
Carboxylic Acid (H-

bonded)
Strong, Very Broad

~ 3200 O-H Stretch Phenolic Hydroxyl Strong, Broad

~ 1670 C=O Stretch Carboxylic Acid (Aryl) Strong, Sharp

~ 1610 & 1480 C=C Stretch Aromatic Ring Medium-Strong

~ 1250 C-O Stretch Aryl-O (Phenol & Acid) Strong

~ 850 - 800 C-H Bend
Aromatic (Out-of-

plane)
Strong

Interpretation of Key Peaks:

O-H Stretching Region: The most prominent feature is the extremely broad absorption from

3200 cm⁻¹ down to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch

of a carboxylic acid dimer.[8][9] Overlapping this region is the O-H stretch of the phenolic

group.

C=O Stretching: A strong, sharp peak around 1670 cm⁻¹ is the unambiguous signature of the

carbonyl group in the carboxylic acid. Its position is typical for an aromatic carboxylic acid.

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions,

including the C=C stretches of the aromatic rings and the strong C-O stretching vibrations

from both the phenol and carboxylic acid groups. The specific pattern of C-H out-of-plane

bending can provide information about the substitution pattern on the aromatic ring.

Experimental Protocol: KBr Pellet Method for FTIR
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The KBr pellet method is a standard technique for analyzing solid samples.[6] Its success

hinges on minimizing moisture contamination, as water has strong IR absorptions that can

obscure the sample spectrum.[6]

Material Preparation: Use only spectroscopic grade potassium bromide (KBr). Dry the KBr

powder in an oven at ~110°C for at least 2-3 hours and store it in a desiccator.

Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of 5,5'-Methylenedisalicylic
acid to a very fine powder.

Mixing: Add ~100-200 mg of the dry KBr to the mortar. Gently but thoroughly mix and grind

the sample and KBr until the mixture is homogeneous and has the consistency of fine flour.

Pellet Pressing: Transfer a portion of the mixture to a pellet die. Assemble the die and place

it in a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes. This causes the

KBr to "cold-flow" and form a solid disc.

Analysis: Carefully remove the resulting thin, transparent, or translucent pellet from the die

and place it in the spectrometer's sample holder.

Background Collection: Before analyzing the sample, acquire a background spectrum using

a "blank" pellet made of pure KBr from the same batch. This allows the instrument to

subtract absorptions from atmospheric CO₂ and water vapor, as well as any minor impurities

in the KBr itself.[6]

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis,

valuable structural information. Electrospray Ionization (ESI) is a "soft" ionization technique

well-suited for polar, non-volatile molecules like MDSA, as it typically keeps the molecule intact.

Expected Mass Spectrum Data (ESI, Negative Ion Mode):

Molecular Ion Peak: In negative ion mode, the primary ion observed would be the

deprotonated molecule, [M-H]⁻.

Calculated m/z: 287.0561
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Molecular Formula: C₁₅H₁₁O₆⁻

Key Fragment Ions: While ESI is a soft technique, some fragmentation can be induced. A

common and diagnostic fragmentation pathway for carboxylic acids is the loss of carbon

dioxide (CO₂).

[M-H - CO₂]⁻: Loss of a carboxyl group as CO₂ (44 Da) from the molecular ion. This would

result in a significant peak at m/z 243.0660.

[M-H - 2CO₂]⁻: Subsequent loss of the second carboxyl group, resulting in a peak at m/z

199.0762.

Table 4: Predicted Key Ions in ESI-MS (Negative Mode)

m/z (calculated) Ion Formula Description

287.0561 [C₁₅H₁₁O₆]⁻
[M-H]⁻ (Deprotonated

Molecule)

243.0660 [C₁₄H₁₁O₄]⁻ [M-H - CO₂]⁻

199.0762 [C₁₃H₁₁O₂]⁻ [M-H - 2CO₂]⁻

Experimental Protocol: ESI-MS
Sample Preparation: Prepare a dilute solution of 5,5'-Methylenedisalicylic acid (~0.1

mg/mL) in a suitable solvent such as methanol or acetonitrile/water. The sample must be

fully dissolved.

Instrument Setup: The analysis is performed on a mass spectrometer equipped with an

electrospray ionization source. The instrument is typically operated in negative ion mode to

facilitate the deprotonation of the acidic carboxylic acid and phenolic groups.

Sample Infusion: The sample solution is introduced into the ESI source at a constant, low

flow rate (e.g., 5-10 µL/min) via a syringe pump.

Ionization: A high voltage (e.g., -3 to -5 kV) is applied to the capillary tip, causing the sample

solution to form a fine spray of charged droplets. A heated drying gas (nitrogen) aids in
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solvent evaporation.[1]

Ion Detection: As the solvent evaporates, the charge density on the droplets increases until

gas-phase ions (like [M-H]⁻) are ejected and enter the mass analyzer, where they are

separated based on their mass-to-charge (m/z) ratio and detected.

Integrated Spectroscopic Workflow
No single technique provides a complete structural picture. True confidence in characterization

comes from integrating the data from all three methods. The workflow below illustrates how

these techniques synergistically confirm the structure of 5,5'-Methylenedisalicylic acid.

Sample: 5,5'-Methylenedisalicylic Acid

Mass Spectrometry (ESI-MS) Infrared Spectroscopy (FTIR) NMR Spectroscopy (¹H & ¹³C)

Result:
Molecular Weight = 288.25

[M-H]⁻ at m/z 287

Result:
-OH (acid, broad)

-OH (phenol)
C=O (~1670 cm⁻¹)

Aromatic C=C

Result:
Symmetric Aromatic & CH₂ signals

Confirms C-H framework
Integration matches proton count

Structure Confirmed

Click to download full resolution via product page

Caption: Integrated workflow for the spectroscopic characterization of MDSA.

Conclusion
The comprehensive analysis of 5,5'-Methylenedisalicylic acid using NMR, IR, and Mass

Spectrometry provides a self-validating system for structural confirmation. Mass spectrometry
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confirms the correct molecular weight. Infrared spectroscopy verifies the presence of the key

carboxylic acid, phenolic, and aromatic functional groups. Finally, NMR spectroscopy provides

the definitive map of the carbon-hydrogen framework, confirming the connectivity and

symmetry of the molecule. Together, these techniques provide the unambiguous data required

for researchers and drug development professionals to proceed with confidence in their work.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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